molecular formula C10H7IN2OS B14909012 5-iodo-N-(pyridin-4-yl)thiophene-3-carboxamide

5-iodo-N-(pyridin-4-yl)thiophene-3-carboxamide

Cat. No.: B14909012
M. Wt: 330.15 g/mol
InChI Key: VIMLWGDBTOXKGY-UHFFFAOYSA-N
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Description

5-iodo-N-(pyridin-4-yl)thiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring substituted with an iodine atom and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-N-(pyridin-4-yl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of 5-iodo-N-(pyridin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their function and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-iodo-N-(pyridin-4-yl)thiophene-3-carboxamide is unique due to the combination of the thiophene and pyridine rings, along with the iodine substitution. This unique structure imparts specific electronic and steric properties that can be exploited in various applications .

Properties

Molecular Formula

C10H7IN2OS

Molecular Weight

330.15 g/mol

IUPAC Name

5-iodo-N-pyridin-4-ylthiophene-3-carboxamide

InChI

InChI=1S/C10H7IN2OS/c11-9-5-7(6-15-9)10(14)13-8-1-3-12-4-2-8/h1-6H,(H,12,13,14)

InChI Key

VIMLWGDBTOXKGY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=CSC(=C2)I

Origin of Product

United States

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